molecular formula C20H25ClN2O B3902665 1-(4-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine

1-(4-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine

Cat. No.: B3902665
M. Wt: 344.9 g/mol
InChI Key: GOUVESUKUIOUEF-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-(4-ethoxybenzyl)piperazine is a synthetic small molecule based on the piperazine scaffold, a structure recognized as a critical building block in medicinal chemistry for its versatile binding properties and presence in a range of biologically active compounds . This compound features a disubstituted piperazine core with 4-chlorobenzyl and 4-ethoxybenzyl moieties, structural features that are associated with significant research value in oncology. Piperazine derivatives have demonstrated potent cell growth inhibitory activities across a broad spectrum of cancer cell lines, including those from liver (HUH7, HEPG2), breast (MCF7, BT20), colon (HCT-116), and gastric cancers . The research value of such compounds lies in their multi-targeted anti-tumor mode of action; related benzhydrylpiperazine derivatives have been shown to inhibit microtubule synthesis, disrupt cell cycle progression, and directly induce apoptosis (programmed cell death) in tumor cells . Its mechanism is distinct from other chemotherapeutic agents, and some piperazine-based compounds have shown oral bioavailability, making this chemical class a promising subject for investigational new drug development . This product is intended for research applications only, such as in vitro cytotoxicity assays, mechanism of action studies, and as a lead compound in the discovery of novel anticancer agents. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Handle with care, refer to the Safety Data Sheet for proper handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O/c1-2-24-20-9-5-18(6-10-20)16-23-13-11-22(12-14-23)15-17-3-7-19(21)8-4-17/h3-10H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUVESUKUIOUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for Piperazine (B1678402) Core Structures

The piperazine ring is a fundamental heterocyclic motif in medicinal chemistry. tandfonline.com Various synthetic strategies have been developed to construct this core structure. Classical approaches often rely on the cyclization of appropriate precursors. One common method involves the reaction of diethanolamine with an excess of a brominating agent like hydrobromic acid, followed by reaction with an aniline derivative to form an N-arylpiperazine. Another established route is the reaction of piperazine itself with various electrophiles.

More contemporary methods offer greater efficiency and molecular diversity. Palladium-catalyzed Buchwald-Hartwig coupling, the copper-catalyzed Ullmann–Goldberg reaction, and aromatic nucleophilic substitution (SNAr) on electron-deficient arenes are primary methods for creating N-arylpiperazines. nih.gov For N-alkyl derivatives, nucleophilic substitution on alkyl halides or sulfonates and reductive amination are three important methods. nih.gov Furthermore, innovative techniques such as visible-light-promoted decarboxylative annulation protocols provide mild conditions for producing substituted piperazines. organic-chemistry.org These varied methodologies provide a robust toolkit for accessing the foundational piperazine core, which can then be further functionalized.

Targeted Synthesis of 1-(4-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine

The synthesis of asymmetrically 1,4-disubstituted piperazines like this compound typically involves a sequential N-alkylation strategy starting from piperazine or a monosubstituted piperazine intermediate.

The most direct pathway for synthesizing this compound is a two-step process involving sequential N-alkylation of piperazine. This method allows for the controlled introduction of two different benzyl (B1604629) groups onto the nitrogen atoms of the piperazine ring.

Route A: Stepwise Alkylation starting with 4-chlorobenzyl chloride

Synthesis of 1-(4-chlorobenzyl)piperazine: The first step is the mono-N-alkylation of piperazine with 4-chlorobenzyl chloride. To favor monosubstitution, a large excess of piperazine is typically used. The reaction is carried out in a suitable solvent such as isopropanol or toluene, often with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The mixture is heated to reflux for several hours to ensure the completion of the reaction. google.com

Synthesis of this compound: The intermediate, 1-(4-chlorobenzyl)piperazine, is then isolated and reacted with 4-ethoxybenzyl chloride in the second step. This reaction is typically performed in a polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) in the presence of a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) and may be facilitated by a catalyst like potassium iodide (KI). chemicalbook.comasianpubs.org The reaction mixture is stirred at temperatures ranging from room temperature to reflux to yield the final product.

Route B: Stepwise Alkylation starting with 4-ethoxybenzyl chloride

Alternatively, the synthesis can commence with the reaction of piperazine with 4-ethoxybenzyl chloride to form 1-(4-ethoxybenzyl)piperazine, followed by its reaction with 4-chlorobenzyl chloride under similar conditions as described above. The choice between Route A and Route B may depend on the relative reactivity and availability of the starting benzyl chlorides.

Below is a table summarizing typical reaction conditions for N-alkylation of piperazines.

StepReactantsSolventBaseTemperatureTimeYield
1A Piperazine, 4-Chlorobenzyl chlorideIsopropanol-60-70°C to reflux4-6 hoursHigh
2A 1-(4-chlorobenzyl)piperazine, 4-Ethoxybenzyl chlorideDichloromethaneTriethylamineRoom Temp5-6 hoursGood
1B Piperazine, 4-Ethoxybenzyl chlorideTolueneK₂CO₃, KIReflux12-18 hoursGood
2B 1-(4-ethoxybenzyl)piperazine, 4-Chlorobenzyl chlorideButanoneK₂CO₃, KIReflux18 hours~57%

This table presents plausible reaction conditions based on analogous syntheses. google.comchemicalbook.com Yields are estimates and can vary.

The sequential N-alkylation of piperazine is a well-established and generally efficient method for producing 1,4-disubstituted piperazines. The use of inexpensive starting materials like piperazine and benzyl chlorides makes this approach cost-effective.

The efficiency of the first step (mono-alkylation) is highly dependent on controlling the stoichiometry to minimize the formation of the undesired 1,4-bis-alkylated byproduct. Using a large excess of piperazine shifts the equilibrium towards the mono-substituted product. For industrial-scale production, this requires an efficient method for separating the product from the excess piperazine, which can often be recovered and recycled.

The second alkylation step is typically straightforward and high-yielding. The reaction conditions are generally mild, and the purification of the final product can often be achieved by standard techniques such as crystallization or column chromatography. chemicalbook.com

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry:While general fragmentation patterns for piperazine-containing molecules can be predicted, specific high-resolution mass spectrometry data confirming the precise molecular formula and detailing the exact fragmentation pathway of 1-(4-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine is not documented.

Due to the lack of specific research findings for "this compound," it is not possible to generate the requested scientifically accurate article without resorting to speculation.

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules. These methods provide a fundamental understanding of the molecule's structure-property relationships.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and conformational preferences of molecules. jksus.org For 1-(4-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine, DFT calculations, often employing functionals like B3LYP or WB97XD with basis sets such as 6-311++G**, are used to explore its conformational landscape. jksus.org The central piperazine (B1678402) ring typically adopts a stable chair conformation to minimize steric hindrance. nih.gov However, boat conformations can also exist, and their relative energies can be calculated.

The primary focus of conformational analysis for this molecule is the orientation of the two bulky substituents: the 4-chlorobenzyl group and the 4-ethoxybenzyl group. DFT calculations help identify the most stable conformers by rotating the bonds connecting these groups to the piperazine nitrogens. The global minimum energy structure corresponds to the most stable three-dimensional arrangement of the molecule. jksus.org These studies are crucial as the specific conformation often dictates how the molecule interacts with biological targets.

Table 1: Representative Theoretical Conformational Analysis Data for Substituted Piperazines.
ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Description
Chair (Equatorial-Equatorial)0.00~180 (N-Cbenzyl (B1604629))Lowest energy conformer with both substituents in equatorial positions, minimizing steric clash.
Chair (Axial-Equatorial)+4 to +6VariesHigher energy due to 1,3-diaxial interactions involving the axial substituent.
Twist-Boat+5 to +7VariesA flexible, higher-energy conformation of the piperazine ring.

Note: The data in this table are representative values based on DFT studies of similarly substituted piperazine derivatives and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-ethoxybenzyl moiety, which can act as the primary site for electrophilic attack. Conversely, the LUMO is likely concentrated on the electron-deficient 4-chlorobenzyl ring, representing the probable site for nucleophilic attack. researchgate.net From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, providing quantitative measures of the molecule's reactivity. malayajournal.org

Table 2: Predicted FMO Energies and Chemical Reactivity Descriptors.
ParameterFormulaPredicted Value (eV)
EHOMO--5.85
ELUMO--1.95
Energy Gap (ΔE)ELUMO - EHOMO3.90
Ionization Potential (I)-EHOMO5.85
Electron Affinity (A)-ELUMO1.95
Global Hardness (η)(I - A) / 21.95
Global Softness (S)1 / (2η)0.256
Electronegativity (χ)(I + A) / 23.90
Electrophilicity Index (ω)χ² / (2η)3.89

Note: Values are hypothetical and representative, based on data from analogous compounds, to illustrate the application of FMO analysis. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.netmdpi.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. researchgate.net

Red regions indicate areas of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. For this compound, these regions are expected around the piperazine nitrogen atoms and the oxygen atom of the ethoxy group. researchgate.net

Blue regions denote the most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to the aromatic rings. core.ac.uk

Green regions represent areas of neutral or near-zero potential.

The MEP surface provides a comprehensive picture of the molecule's polarity and is instrumental in understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for ligand-receptor binding. ias.ac.inmdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics and a defined force field (e.g., GROMOS, AMBER). nih.govsemanticscholar.org

For this compound, an MD simulation in an aqueous environment can reveal:

Conformational Flexibility: How the molecule transitions between different conformations in solution. The piperazine ring may exhibit dynamic puckering, and the benzyl side chains can rotate freely.

Solvent Interactions: The simulation can characterize the interactions between the solute and water molecules. researchgate.net This includes the formation and lifetime of hydrogen bonds between the piperazine nitrogens or the ethoxy oxygen and surrounding water molecules.

Solvent Accessible Surface Area (SASA): MD simulations can calculate the SASA, which quantifies the portion of the molecule's surface that is accessible to the solvent. researchgate.net This property is important for understanding the molecule's solubility and how different functional groups are exposed for potential interactions with a biological target. The two large aromatic rings will contribute significantly to the hydrophobic surface area, while the heteroatoms will provide hydrophilic sites. nih.govstfc.ac.uk

In Silico Ligand-Target Interaction Analysis: Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is crucial for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous drugs targeting the central nervous system (CNS) and other systems. researchgate.netnih.govresearchgate.net Based on its structural similarity to known bioactive agents, this compound can be hypothesized to interact with a range of biological targets. Putative targets include:

Serotonin (B10506) (5-HT) Receptors: Many piperazine derivatives are potent ligands for various 5-HT receptor subtypes, such as 5-HT1A. nih.govnih.gov

Dopamine (B1211576) (D) Receptors: The scaffold is also common in dopamine receptor antagonists. researchgate.net

Sigma Receptors (S1R and S2R): These receptors are recognized as targets for various piperazine-based compounds. nih.govrsc.org

Enzymes: Piperazine derivatives have shown inhibitory activity against enzymes like urease and dipeptidyl peptidase-IV (DPP-IV). nih.govnih.gov

Monoamine Transporters: 1,4-disubstituted piperazines can act as inhibitors of serotonin, norepinephrine, and dopamine reuptake. nih.gov

A molecular docking study would involve placing the 3D structure of this compound into the binding site of a chosen target protein. The simulation then scores different binding poses based on the predicted binding affinity. The analysis of the best-scoring pose reveals key intermolecular interactions.

Table 3: Hypothetical Binding Interactions of this compound in a Receptor Active Site.
Molecular MoietyType of InteractionPotential Interacting Amino Acid Residues
Piperazine Nitrogen (protonated)Hydrogen Bond / Salt BridgeAspartic Acid (Asp), Glutamic Acid (Glu)
4-Chlorobenzyl RingHydrophobic (π-π stacking)Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
4-Ethoxybenzyl RingHydrophobicLeucine (Leu), Isoleucine (Ile), Valine (Val)
Ethoxy OxygenHydrogen Bond (Acceptor)Serine (Ser), Threonine (Thr), Asparagine (Asn)
Chlorine AtomHalogen Bond / HydrophobicGlycine (Gly) backbone oxygen, Leucine (Leu)

Note: This table illustrates potential interactions based on common binding modes of piperazine derivatives and is purely hypothetical. nih.govmdpi.com

Prediction of Binding Affinities and Interaction Modes

Computational methods are instrumental in predicting the binding affinities and interaction modes of ligands like this compound with their target proteins. Molecular docking is a primary technique used for this purpose. In this process, the three-dimensional structure of the ligand is placed into the binding site of a target protein to determine the most likely binding conformation and to estimate the strength of the interaction.

The predicted binding energy, often expressed in kcal/mol, provides a quantitative measure of the binding affinity. A lower binding energy typically indicates a more stable and potent ligand-protein complex. The interaction modes can be visualized to identify key amino acid residues involved in the binding, which can guide the design of new analogs with improved affinity and selectivity.

Table 1: Predicted Binding Affinities and Key Interactions for Analogs of this compound

Compound IDTarget ReceptorPredicted Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Analog ASerotonin Receptor-8.5ASP116, PHE340, TRP336Ionic, Pi-Pi, Hydrophobic
Analog BDopamine Receptor-9.2ASP110, PHE389, SER193Ionic, Pi-Pi, Hydrogen Bond
Analog CAdrenergic Receptor-7.8ASP104, PHE308, VAL108Ionic, Pi-Pi, Hydrophobic

This table presents hypothetical data based on typical findings for similar piperazine derivatives to illustrate the type of information generated from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics provide a framework for understanding the relationship between the chemical structure of a molecule and its biological activity. These methods use statistical models to correlate physicochemical properties or structural features of molecules with their observed activities.

Development of Predictive Models for Biological Activity

QSAR models are developed by analyzing a series of compounds with known biological activities. For piperazine derivatives, various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated. These descriptors are then used to build a mathematical equation that can predict the activity of new, untested compounds.

A common approach is Comparative Molecular Field Analysis (CoMFA), which generates 3D QSAR models by correlating the biological activity of molecules with their steric and electrostatic fields. For a series of benzylpiperazine analogs, a CoMFA model could highlight regions in space where bulky groups or electropositive/electronegative substituents would enhance or diminish biological activity. Such models are valuable for prioritizing the synthesis of new compounds with a higher probability of being active. The statistical quality of a QSAR model is often assessed by parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²).

Table 2: Example of a QSAR Model for Piperazine Derivatives

Model EquationNF-value
pIC50 = 0.85LogP - 0.23MW + 1.2*HBA + 2.5300.910.82125.4

This table illustrates a hypothetical 2D-QSAR equation where pIC50 is the predicted biological activity, N is the number of compounds in the training set, r² is the coefficient of determination, q² is the cross-validated r², and F is the Fischer statistic. Descriptors shown are LogP (lipophilicity), MW (molecular weight), and HBA (hydrogen bond acceptors).

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful computational technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a class of piperazine-based ligands might include features such as a hydrogen bond acceptor, a hydrogen bond donor, a positive ionizable feature (typically the piperazine nitrogen), and one or more hydrophobic or aromatic regions.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore's features. This process, known as virtual screening, allows for the rapid identification of potential new drug candidates from millions of compounds without the need for extensive laboratory synthesis and testing. For a compound like this compound, a pharmacophore model would likely highlight the importance of the two aromatic rings and the basic nitrogen atom of the piperazine ring for biological activity.

Table 3: Common Pharmacophoric Features for Piperazine-Based Ligands

FeatureDescriptionExample in this compound
Aromatic Ring (AR)Aromatic center4-chlorobenzyl ring, 4-ethoxybenzyl ring
Positive Ionizable (PI)Atom capable of being protonatedPiperazine nitrogen atom
Hydrophobic (HY)Hydrophobic regionBenzyl and ethoxybenzyl groups
Hydrogen Bond Acceptor (HBA)Atom capable of accepting a hydrogen bondOxygen atom of the ethoxy group

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Features Dictating Biological Interactions of 1-(4-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine Analogs

The biological activity of 1,4-disubstituted piperazine (B1678402) analogs is dictated by several key structural features. The central piperazine ring, the two benzyl (B1604629) groups, and the specific substituents on these aromatic rings all play critical roles in the molecule's interaction with biological targets. researchgate.netnih.gov

The piperazine core is a fundamental component for the biological activity of many derivatives. nih.gov Its two nitrogen atoms can act as hydrogen bond acceptors and can be protonated at physiological pH, which often contributes to better water solubility and bioavailability. nih.gov The versatile structure of the piperazine ring allows for diverse substitutions at the 1 and 4 positions, significantly influencing the compound's pharmacological profile. researchgate.net

For analogs of this compound, the nature of the benzyl groups is paramount. Studies on similar 1,4-disubstituted piperazines have shown that these aromatic moieties are crucial for binding to target receptors, often fitting into specific hydrophobic pockets. rsc.org

Systematic SAR studies on related phenoxybenzylpiperazine derivatives have revealed that while some structural variation is tolerated in the linker between the aromatic rings and the piperazine core, modifications to the phenyl rings themselves are often limited. nih.gov This suggests that the specific arrangement and properties of the substituted benzyl groups in this compound are likely critical for its biological function.

FeatureImportance in Biological InteractionSource
Piperazine Core Acts as a scaffold; its nitrogen atoms can form hydrogen bonds and improve pharmacokinetic properties. nih.govnih.gov
1,4-Disubstitution Pattern Provides a specific spatial arrangement of the benzyl groups, which is often essential for receptor binding. nih.govnih.gov
Benzyl Groups Interact with hydrophobic pockets in target proteins; their substituents significantly modulate activity. rsc.org
Substituents on Benzyl Rings The chloro and ethoxy groups determine the electronic and steric properties, influencing binding affinity and selectivity. nih.gov

Impact of Substituent Position and Electronic Nature on Molecular Recognition

The position and electronic nature of substituents on the aromatic rings of 1,4-disubstituted piperazines have a profound impact on their molecular recognition and biological activity. In the case of this compound, the para (4-) position of both the chloro and ethoxy groups is a key determinant of its interaction with biological targets.

Studies on various 1,4-disubstituted piperazines have demonstrated that substituent positioning is critical. For instance, in a series of compounds targeting the dopamine (B1211576) D4 receptor, the specific location of substituents on the aromatic rings was found to be crucial for favorable interactions within the receptor's binding site. nih.gov

The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—also plays a significant role. The chlorine atom at the 4-position of one benzyl group is an electron-withdrawing group, which can influence the molecule's electrostatic interactions with its target. Conversely, the ethoxy group at the 4-position of the other benzyl group is electron-donating. This electronic push-pull arrangement across the piperazine scaffold can be a critical factor for biological activity.

Research on other piperazine-containing compounds has shown that the introduction of electron-withdrawing groups, such as chloro or fluoro substituents, on a piperazine-linked benzene ring can enhance anti-tumor activity. nih.gov This suggests that the 4-chlorobenzyl moiety in the title compound may be a key contributor to its potential biological effects.

SubstituentPositionElectronic NaturePotential Impact on Molecular RecognitionSource
Chloro para (4-)Electron-withdrawingCan enhance binding affinity through specific electrostatic or halogen-bonding interactions; has been shown to increase anti-tumor activity in related compounds. nih.gov
Ethoxy para (4-)Electron-donatingMay be involved in hydrogen bonding or occupy a specific hydrophobic pocket within the receptor, contributing to binding affinity. nih.gov

Correlation of Physicochemical Properties with Biological Response in Experimental Models

The biological response of piperazine derivatives is strongly correlated with their physicochemical properties, such as lipophilicity, polarity, and molecular weight. researchgate.net These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which ultimately determines its efficacy and therapeutic potential. nih.gov

The presence of the two nitrogen atoms in the piperazine ring imparts a degree of polarity and increases the polar surface area. nih.gov This can lead to improved water solubility and the ability to form hydrogen bonds, which can be advantageous for oral bioavailability. nih.gov

Physicochemical PropertyInfluence on Biological ResponseRelevance to this compoundSource
Lipophilicity (logP) Affects membrane permeability, absorption, and distribution. An optimal balance is necessary.The chloro and ethoxybenzyl groups contribute to the overall lipophilicity, influencing its pharmacokinetic profile. researchgate.net
Polar Surface Area (PSA) Influences water solubility and ability to cross biological barriers.The two nitrogen atoms of the piperazine core contribute to the PSA, potentially improving solubility and bioavailability. nih.gov
Molecular Weight Impacts diffusion and transport across membranes.The molecular weight of the compound will affect its ADME properties. researchgate.net
Conformational Flexibility Allows the molecule to adopt the optimal conformation for receptor binding.The flexible benzyl groups attached to the relatively rigid piperazine ring allow for conformational adaptation at the target site. nih.gov

Mechanistic Investigations of this compound in Experimental Biological Systems

Despite a comprehensive search of scientific literature, no specific preclinical data on the mechanistic investigations of the chemical compound this compound were found.

Extensive searches were conducted to locate in vitro studies detailing the receptor binding profile, enzyme inhibition or activation, and cellular pathway modulation of this specific molecule. However, these searches did not yield any published research that would allow for a detailed analysis as outlined in the requested sections.

Therefore, it is not possible to provide information on the following topics for this compound:

Mechanistic Investigations in Experimental Biological Systems Pre Clinical, Non Human, Non Safety Focused

Cellular Pathway Modulation in Model Cell Lines (Non-Human Origin)

Investigation of Specific Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt pathways)

While the broader class of piperazine (B1678402) derivatives has been the subject of extensive research, exhibiting a wide range of pharmacological activities, the specific substitution pattern of a 4-chlorobenzyl group and a 4-ethoxybenzyl group on the piperazine core of this particular compound has not been characterized in publicly available scientific literature.

Consequently, no data tables or detailed research findings can be presented for 1-(4-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine at this time.

Cell Cycle Perturbation and Programmed Cell Death (Apoptosis/Necrosis) Induction in Mechanistic Context

There is no available research data detailing the effects of this compound on cell cycle progression or its ability to induce programmed cell death, such as apoptosis or necrosis, in any experimental biological systems. Studies on other piperazine derivatives have shown that this class of compounds can induce apoptosis through various mechanisms, including caspase activation, and can cause cell cycle arrest at different phases. e-century.usnih.govfrontiersin.org However, these findings cannot be specifically attributed to this compound without direct experimental evidence.

In Vitro and Ex Vivo Studies on Ion Channel or Transporter Modulation

Similarly, there is a lack of published in vitro or ex vivo studies investigating the modulatory effects of this compound on specific ion channels or transporters. The piperazine scaffold is present in various compounds known to interact with ion channels and transporters; for instance, some derivatives have been found to modulate calcium channels or inhibit serotonin (B10506) uptake. nih.govpharmaffiliates.com Nevertheless, no such activity has been documented for this compound.

Due to the absence of specific research on this compound, no data tables can be generated for the requested sections.

Theoretical and Conceptual Implications for Chemical Biology and Advanced Materials

Contribution of 1-(4-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine to the Understanding of Molecular Recognition and Biological Perturbation

While direct experimental studies on the specific molecular recognition patterns of this compound are not extensively documented in publicly available literature, the broader class of 1,4-disubstituted piperazines serves as a valuable model for understanding how synthetic molecules interact with biological targets. The principles of molecular recognition, which govern the binding of a ligand to a receptor, can be inferred from the structural features of this compound.

The piperazine (B1678402) core, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a key pharmacophore found in numerous biologically active compounds. nih.govmdpi.com Its chair-like conformation and the presence of two basic nitrogen atoms allow it to engage in a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. The nature and orientation of the substituents on these nitrogen atoms dictate the specificity and affinity of the molecule for its biological target.

In the case of this compound, the two benzyl (B1604629) groups introduce significant steric bulk and opportunities for hydrophobic and aromatic interactions. The 4-chloro substituent on one benzyl ring and the 4-ethoxy group on the other create distinct electronic and steric profiles at either end of the molecule.

Key Structural Features and Their Implications for Molecular Recognition:

FeaturePotential Contribution to Molecular Recognition
Piperazine Core Provides a rigid scaffold and two basic nitrogen centers capable of forming hydrogen bonds and salt bridges with acidic residues in a binding pocket.
Benzyl Groups Engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding site.
4-Chloro Substituent The electron-withdrawing nature of chlorine can influence the electronic properties of the aromatic ring, potentially modulating cation-π interactions. It also adds to the lipophilicity of that portion of the molecule.
4-Ethoxy Substituent The ethoxy group can act as a hydrogen bond acceptor and introduces a degree of flexibility and polarity, potentially allowing for specific interactions with polar residues in a binding pocket.

The asymmetry of the substitutions is crucial for biological perturbation. This dissymmetry can lead to selective recognition by specific biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, which themselves possess chiral and asymmetric binding pockets. The differential interactions of the 4-chlorobenzyl and 4-ethoxybenzyl moieties can orient the molecule within the binding site, leading to a specific biological response, be it agonism, antagonism, or inhibition. The study of such molecules contributes to a deeper understanding of how subtle changes in a ligand's structure can translate into significant differences in biological activity, a cornerstone of medicinal chemistry and chemical biology.

Principles for Designing Novel Piperazine-Based Scaffolds with Tunable Properties

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drug molecules and its synthetic tractability. mdpi.com The design of novel piperazine-based scaffolds with tunable properties is guided by several key principles, many of which can be illustrated by considering the structure of this compound.

Core Principles for Design:

Modularity and Synthetic Accessibility: The synthesis of 1,4-disubstituted piperazines is often straightforward, typically involving sequential N-alkylation or N-arylation reactions. This modularity allows for the systematic variation of substituents to explore structure-activity relationships (SAR). For example, a library of compounds can be created by keeping the 1-(4-chlorobenzyl) moiety constant while varying the substituent on the other benzyl ring. nih.gov

Physicochemical Property Modulation: The properties of piperazine-based compounds, such as solubility, lipophilicity (logP), and basicity (pKa), can be fine-tuned by altering the substituents. The introduction of polar groups can enhance aqueous solubility, which is often desirable for drug candidates. Conversely, lipophilic groups can improve membrane permeability. The electronic nature of the substituents on the aromatic rings can also modulate the basicity of the piperazine nitrogens, which can be critical for interaction with biological targets. nih.gov

Vectorial Display of Functionality: The 1,4-disposition of the substituents on the piperazine ring allows for the projection of chemical functionalities in well-defined vectors in three-dimensional space. This is crucial for interacting with specific subsites within a larger binding pocket or for bridging two different binding domains.

By systematically applying these principles, chemists can design novel piperazine-based molecules with tailored properties for applications in chemical biology as molecular probes or in materials science as components of functional polymers or crystals.

Advancement in Methodologies for Compound Characterization and Activity Prediction

The study of compounds like this compound benefits from and contributes to the advancement of various analytical and computational methodologies.

Compound Characterization:

The unambiguous characterization of synthesized piperazine derivatives is fundamental to understanding their properties. Standard analytical techniques play a crucial role:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure, including the connectivity of the atoms and the substitution patterns on the aromatic rings.

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: Helps to identify the presence of specific functional groups.

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound. nih.gov

For more complex piperazine-based structures, advanced techniques such as X-ray crystallography can provide definitive information about the solid-state conformation and intermolecular interactions.

Activity Prediction:

Predicting the biological activity of novel compounds is a key aspect of modern drug discovery and chemical biology, aiming to reduce the time and cost associated with laboratory screening.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For a class of compounds like substituted piperazines, a QSAR model could be developed by synthesizing and testing a range of analogues and then using computational descriptors (e.g., molecular weight, logP, electronic parameters) to build a predictive model. nih.govresearchgate.net This model could then be used to predict the activity of yet-to-be-synthesized compounds, such as this compound.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target receptor. If the three-dimensional structure of a potential biological target is known, molecular docking could be used to predict how this compound might bind and to estimate its binding affinity. This can provide insights into the specific molecular interactions that are important for its activity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a particular biological target. By analyzing a set of known active piperazine derivatives, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries or to guide the design of new molecules with a higher probability of being active.

Predictive Toxicology: In silico models are increasingly used to predict the potential toxicity of new chemical entities early in the discovery process. These models can assess the likelihood of a compound causing various adverse effects, such as cardiotoxicity or hepatotoxicity, based on its structural features. researchgate.netfarmaceut.org

The development and refinement of these predictive models rely on high-quality experimental data from well-characterized compounds. Therefore, the synthesis and study of novel molecules, including this compound, provide valuable data points for building more accurate and reliable predictive tools for the future.

Future Directions and Emerging Research Avenues for 1 4 Chlorobenzyl 4 4 Ethoxybenzyl Piperazine

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of piperazine (B1678402) derivatives is a cornerstone of pharmaceutical development. eurekaselect.com Historically, these syntheses can involve multiple steps, including the use of protecting groups, which can be inefficient. nih.gov Future research will prioritize the development of more streamlined and environmentally friendly methods for producing 1-(4-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine.

Key areas of focus will include:

Green Chemistry Principles: Implementing methodologies that reduce waste, use less hazardous solvents, and improve energy efficiency is crucial. This includes exploring one-pot synthesis reactions that combine multiple steps into a single procedure, minimizing the need for intermediate purification and reducing solvent use. nih.gov

Novel Catalysis: The use of innovative catalysts, such as organic photoredox catalysts or metal ions supported on reusable polymers, can offer greener and more efficient reaction pathways. nih.govmdpi.com These catalysts can promote reactions under milder conditions and are often more sustainable than traditional transition-metal catalysts. mdpi.com

Flow Chemistry: Transitioning from traditional batch processing to continuous flow reactors can offer significant advantages. Flow chemistry allows for better control over reaction parameters, improved safety, and easier scalability, which is essential for large-scale production. nih.govmdpi.com

A comparison of a hypothetical traditional route versus a potential sustainable route is outlined below.

FeatureTraditional Synthesis (Hypothetical)Sustainable Synthesis (Future Goal)
Reaction Type Multi-step with protecting groupsOne-pot, catalyst-driven reaction
Catalyst Heavy metal catalyst (e.g., Palladium)Reusable polymer-supported or organic photoredox catalyst
Solvents Halogenated organic solventsGreener solvents (e.g., ethanol, water) or solvent-free conditions
Energy Input High-temperature reflux for extended periodsMicrowave irradiation or room temperature reactions to shorten times
Waste Significant solvent and byproduct wasteMinimized waste through atom economy and catalyst recycling

Integration of Multi-Omics Data to Uncover Unforeseen Biological Effects

To fully comprehend the biological impact of this compound, future research must move beyond single-target analyses and embrace a holistic, systems-level approach. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of a drug's effect on biological systems. nih.govpharmafeatures.com

This approach can:

Identify Novel Mechanisms of Action: By observing how the compound alters gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics), researchers can uncover its primary mechanism of action and potentially identify previously unknown biological effects. nih.govnih.gov

Discover Off-Target Effects: Multi-omics analysis can reveal unintended interactions with other proteins or pathways, which is critical for understanding the compound's broader biological profile. pharmafeatures.com

Find Biomarkers: This comprehensive data can help identify biomarkers that predict response or sensitivity to the compound, paving the way for personalized medicine applications. nih.gov

Construct Molecular Networks: By integrating different omics datasets, researchers can map the complex molecular networks that are modulated by the compound, offering deep insights into its functional role within the cell. pharmafeatures.com

Exploration of Novel Biological Targets through High-Throughput Screening of Analogs

While initial studies may point to a specific biological target, the therapeutic potential of the piperazine scaffold is vast. nih.gov A key future direction will be the systematic exploration of new biological targets through high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds against a wide array of biological assays, significantly accelerating the discovery process. nih.gov

This research avenue involves:

Creating Analog Libraries: A diverse library of chemical analogs will be synthesized by making systematic modifications to the this compound structure. Variations could include altering the substituents on the phenyl rings or modifying the piperazine core itself.

Phenotypic Screening: Instead of testing against a single, known target, these libraries can be screened in cell-based or whole-organism assays that measure a specific physiological outcome (a phenotype). nih.gov This approach can identify compounds that produce a desired therapeutic effect, even if the precise molecular target is initially unknown. mdpi.com

Target Deconvolution: Once active compounds ("hits") are identified from phenotypic screens, subsequent studies are performed to determine their specific molecular targets, thereby discovering novel drug-target relationships. benthamscience.com

Advanced Computational Methodologies for Rational Compound Design and Predictive Modeling

Advanced computational tools are revolutionizing drug discovery by enabling the rational design of molecules and the prediction of their properties before synthesis. mdpi.com For this compound, computational chemistry will be instrumental in guiding the development of next-generation analogs with improved efficacy and selectivity.

Key computational approaches include:

Molecular Docking: This technique predicts how a compound binds to the three-dimensional structure of a target protein. nih.gov It can be used to understand the key interactions driving binding and to design modifications that enhance affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can predict the activity of new, unsynthesized analogs, helping to prioritize which compounds to create in the lab.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a compound and its target protein over time, providing insights into the stability of their interaction and the dynamic nature of the binding process. nih.gov

Artificial Intelligence (AI) and Machine Learning: AI algorithms can analyze vast datasets from multi-omics studies and HTS campaigns to identify complex patterns, predict compound properties, and even generate novel molecular structures with desired characteristics. mdpi.comyoutube.com

Computational MethodApplication in Drug DesignPredicted Outcome
Molecular Docking Predicts binding pose within a target protein's active siteBinding affinity, orientation, and key molecular interactions
QSAR Establishes correlation between chemical structure and biological effectPotency and activity of virtual or newly designed analogs
MD Simulations Simulates the dynamic behavior of the ligand-protein complexStability of binding, conformational changes, and binding free energy
AI/Machine Learning Analyzes large datasets to generate predictive models and novel structuresDrug-likeness, potential targets, and optimized molecular designs

Potential as Probes for Biological Systems and Pathway Elucidation

Beyond its direct therapeutic potential, this compound and its derivatives can be developed into powerful chemical probes. These tools are invaluable for basic research, allowing scientists to investigate biological pathways and validate new drug targets.

Developing the compound into a chemical probe involves:

Functionalization: The core structure can be modified to incorporate reporter tags, such as fluorescent dyes or biotin.

Pathway Interrogation: A fluorescently tagged version of the compound could be used in cellular imaging to visualize the location and movement of its target protein in real-time.

Target Identification and Validation: A biotinylated analog could be used in "pull-down" experiments to isolate the target protein and its binding partners from cell lysates, helping to confirm the target and elucidate the broader protein complex involved in a biological pathway.

The development of such probes would provide the scientific community with essential tools to explore complex cellular processes, further cementing the importance of the piperazine scaffold in biomedical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves sequential alkylation of the piperazine core. For example, 4-chlorobenzyl chloride and 4-ethoxybenzyl chloride can react with piperazine in a polar aprotic solvent (e.g., DCM or toluene) under basic conditions (e.g., NaHCO₃ or Et₃N). Reaction optimization includes controlling stoichiometry (1:1 molar ratio for each benzyl group), temperature (room temperature to 50°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or benzoyl chloride coupling (as in ) may also adapt to functionalize the piperazine further.

Q. How can researchers characterize the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl proton signals at δ 3.4–3.8 ppm for piperazine-CH₂), LC-MS for molecular weight verification, and HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%). TLC (hexane:ethyl acetate, 1:2) can monitor reaction progress .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Follow standard laboratory safety protocols: use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation. Consult SDS for specific hazards (e.g., potential irritancy based on structurally related compounds in ). Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. What pharmacological activities have been observed in structurally related piperazine derivatives, and how might these inform research on the target compound?

  • Methodological Answer : Piperazines with 4-substituted benzyl groups (e.g., 4-fluoro, 4-chloro) exhibit dopamine receptor modulation (), anticancer activity (via kinase inhibition, ), and CNS effects (e.g., serotonin reuptake inhibition, ). For the target compound, prioritize assays like radioligand binding (D2/D3 receptors) and kinase inhibition profiling (e.g., EGFR, VEGFR) .

Q. How can computational methods like molecular docking predict the biological targets of this compound?

  • Methodological Answer : Perform docking simulations (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., dopamine receptors, kinases). Focus on the piperazine core’s ability to form hydrogen bonds with Asp114 (D2 receptor) or hinge regions of kinases. Validate predictions with in vitro binding assays .

Q. What strategies resolve contradictions in biological activity data among structurally similar piperazine derivatives?

  • Methodological Answer : Conduct comparative SAR studies by synthesizing analogs with systematic substitutions (e.g., ethoxy vs. methoxy groups). Use crystallography () to analyze how substituents alter supramolecular interactions (e.g., hydrogen bonding, π-stacking) and correlate with activity. Validate findings via dose-response assays (IC₅₀ comparisons) .

Q. How does the substitution pattern on the benzyl groups influence the physicochemical properties of piperazine derivatives?

  • Methodological Answer : 4-Ethoxy substitution increases lipophilicity (logP) compared to 4-chloro or 4-fluoro analogs, impacting membrane permeability. Use HPLC logP measurements and solubility assays (shake-flask method) to quantify changes. Substituent electronegativity (e.g., Cl vs. OEt) also affects metabolic stability, evaluated via liver microsome assays .

Q. What are the key considerations in designing experiments to evaluate metabolic stability?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor, followed by LC-MS/MS to identify metabolites (e.g., O-deethylation of the ethoxy group). Use CYP450 inhibition assays to assess enzyme interactions. Compare half-life (t₁/₂) and intrinsic clearance (CLint) with reference compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.